Triptoquinone A
Overview
Description
Triptoquinone A is a natural compound isolated from the roots of Tripterygium wilfordii Hook.f . It has a molecular formula of C20H24O4 . It is known to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle .
Synthesis Analysis
The synthetic diterpene substrate, triptophenolide, was synthesized from dehydroabietic acid . A comprehensive approach was adopted to synthesize terrequinone A and enhance its production, including optimization of gene nucleotide sequences, construction of modular pathways via multi-monocistronic expression vectors, enhancement of the DMAPP synthesis pathway, optimization of culture conditions, and adjustment of L-tryptophan (L-Trp)/prenol ratio .Molecular Structure Analysis
Triptoquinone A has a molecular formula of C20H24O4, an average mass of 328.402 Da, and a monoisotopic mass of 328.167450 Da . It is found to bind to the key human iNOS residues involved in inhibitor binding .Chemical Reactions Analysis
Triptoquinone A is found to bind to the key human iNOS residues involved in inhibitor binding . It is considered to have drug-likeliness properties with no violation against Lipinski’s “rule of 5” and is under safe category when administered orally .Physical And Chemical Properties Analysis
Triptoquinone A has a density of 1.2±0.1 g/cm3, a boiling point of 489.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has an enthalpy of vaporization of 82.8±6.0 kJ/mol and a flash point of 264.0±25.2 °C .Scientific Research Applications
Molecular Docking Analysis of Triptoquinones
Triptoquinone A, along with other triptoquinones from the genus Tripterygium, has been studied for their binding interaction with inducible nitric oxide synthase (iNOS). The study utilized in silico methods to predict ADME (absorption, distribution, metabolism, and excretion) parameters, pharmacokinetic properties, drug-likeliness, and acute toxicity. Most triptoquinones, including Triptoquinone A, exhibited promising binding to key human iNOS residues involved in inhibitor binding, indicating potential as candidates for developing drugs to prevent inflammatory diseases (Yu-long Tao, Shengya Yang, Honglei Xu, & X. Tao, 2019).
Biological Activities and Potential Applications
Cytotoxic, Immunomodulatory, and Antimycotic Activities
Triptoquinone A and its derivatives, specifically triptoquinone C-4 epimers, were evaluated for their biological activities including cytotoxic, immunomodulatory, antimycotic, and antiviral activities. The study found that two triptoquinone epimers showed significant cytotoxic activity and potential anti-inflammatory effects, making them promising scaffolds for the development of novel anti-cancer and anti-inflammatory agents (B. Zapata et al., 2013).
Quality Evaluation of Tripterygium Glycosides Tablets
Comprehensive Evaluation of Tripterygium Glycosides Tablets
The study involved a comprehensive evaluation of Tripterygium glycosides tablets (TGTs), which are used in clinical practice for treating autoimmune diseases. The study used rapid resolution liquid chromatography tandem electrospray ionization triple quadrupole mass spectrometry (RRLC–ESI–MS/MS) for quantitative analysis of components in TGTs, including triptoquinone A. The study emphasized the importance of identifying indicator components like triptoquinone A for accurate reflection of the efficacy and toxicity of TGTs, stressing the need for rigorous quality evaluation and control due to variations in chemical profiles and biological effects among TGTs from different manufacturers (Yadan Wang et al., 2022).
Synthesis and Chemical Studies
Synthesis of Triptoquinone H and C-5 Epimer
A study reported the first enantioselective syntheses of triptoquinone H and its C-5 epimer. This research is significant for the understanding of the chemical properties and potential synthetic applications of triptoquinone derivatives (Zhengyan Cao et al., 2016).
Diterpenoids with Immunosuppressive Activity
Research on diterpenoids from Tripterygium hypoglaucum identified triptoquinone A as one of the compounds with significant immunosuppressive activity, indicating its potential in medical applications related to immune system modulation (Duan Hong-quan, 2007).
properties
IUPAC Name |
(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFWAJAYGLYHD-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162236 | |
Record name | Triptoquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptoquinone A | |
CAS RN |
142950-86-5 | |
Record name | Triptoquinone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptoquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptoquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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